molecular formula C15H11NO3 B146522 5-Amino-2-(3-hydroxyphenyl)chromen-4-one CAS No. 129974-43-2

5-Amino-2-(3-hydroxyphenyl)chromen-4-one

Cat. No. B146522
M. Wt: 253.25 g/mol
InChI Key: OERMISNVEUVFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(3-hydroxyphenyl)chromen-4-one, also known as 4H-1-Benzopyran-4-one, 5-amino-2-(3-hydroxyphenyl)-, is a chemical compound that belongs to the class of flavonoids. It is a yellow crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 5-Amino-2-(3-hydroxyphenyl)chromen-4-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.

Biochemical And Physiological Effects

5-Amino-2-(3-hydroxyphenyl)chromen-4-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Amino-2-(3-hydroxyphenyl)chromen-4-one in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, the limitations of using this compound in lab experiments include its limited stability and potential for degradation.

Future Directions

There are several future directions for the research on 5-Amino-2-(3-hydroxyphenyl)chromen-4-one. These include investigating its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound.
In conclusion, 5-Amino-2-(3-hydroxyphenyl)chromen-4-one is a promising compound that has shown potential for therapeutic use in various diseases. Its anti-inflammatory, antioxidant, and anticancer activities make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 5-Amino-2-(3-hydroxyphenyl)chromen-4-one can be achieved through various methods, including the reaction of 3-hydroxyacetophenone with salicylaldehyde in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 3-hydroxyacetophenone with salicylaldehyde in the presence of sodium hydroxide and ammonium chloride.

Scientific Research Applications

5-Amino-2-(3-hydroxyphenyl)chromen-4-one has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. This compound has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

CAS RN

129974-43-2

Product Name

5-Amino-2-(3-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-amino-2-(3-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H11NO3/c16-11-5-2-6-13-15(11)12(18)8-14(19-13)9-3-1-4-10(17)7-9/h1-8,17H,16H2

InChI Key

OERMISNVEUVFRQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)N

synonyms

4H-1-Benzopyran-4-one,5-amino-2-(3-hydroxyphenyl)-(9CI)

Origin of Product

United States

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